Product packaging for 1-(2-Fluoroethyl)piperidin-3-amine(Cat. No.:)

1-(2-Fluoroethyl)piperidin-3-amine

Cat. No.: B10909825
M. Wt: 146.21 g/mol
InChI Key: RZCRIYWIMDHDKZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its molecular formula is C7H15FN2, and it features a piperidine ring system substituted with an amine group and a 2-fluoroethyl chain . This structure is part of a class of compounds investigated for the development of new therapeutic agents, as evidenced by its inclusion in patent literature for the synthesis of aminoquinazoline and pyridopyrimidine derivatives, which are explored for their potential biological activities . The compound is commonly handled as a salt, such as the (3S)-enantiomer dihydrochloride, to enhance its stability and solubility in various research applications . As a key building block, its primary research value lies in constructing more complex molecules, particularly in the discovery of novel pharmaceuticals. The incorporation of both a basic amine and a polar fluoroethyl group makes it a valuable template for modulating the physicochemical properties and binding affinities of candidate drugs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15FN2 B10909825 1-(2-Fluoroethyl)piperidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2

InChI Key

RZCRIYWIMDHDKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCF)N

Origin of Product

United States

Computational Chemistry Applications in the Study of Fluoroethyl Piperidinamines

Quantum Mechanical and Density Functional Theory Investigations of Molecular Structure and Conformation

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and conformational preferences of fluorinated piperidines. The piperidine (B6355638) ring can exist in several conformations, most notably the chair and boat forms, with the chair form typically being more stable. The substituents on the ring, in this case, the 2-fluoroethyl group at the nitrogen and the amine group at the 3-position, can adopt either axial or equatorial positions.

Recent research on fluorinated piperidines has utilized DFT methods, such as M06-2X with a def2-QZVPP basis set, to perform systematic computational analyses. nih.gov These studies have revealed that the conformational behavior of fluorinated piperidines is governed by a complex interplay of various factors including electrostatic interactions, hyperconjugation, and steric hindrance. d-nb.inforesearchgate.net For 1-(2-Fluoroethyl)piperidin-3-amine, the orientation of the fluoroethyl and amine groups would be determined by the balance of these forces.

In the case of fluorinated piperidines, there is often a preference for the fluorine atom to be in an axial position, which can be counterintuitive based on sterics alone. d-nb.info This preference is often attributed to stabilizing hyperconjugative interactions between the lone pair of the nitrogen and the anti-bonding orbital of the C-F bond, as well as favorable charge-dipole interactions. nih.govd-nb.info The protonation state of the amine groups would also significantly influence the conformational equilibrium. In piperidinium (B107235) salts with polar substituents, a stabilization of the axial conformer is often observed due to electrostatic interactions. nih.gov

To illustrate the type of data generated, a hypothetical DFT calculation for the primary conformers of this compound in its neutral state is presented below. The values are illustrative and based on general principles from studies on similar molecules.

ConformerAxial/Equatorial (3-amine)Axial/Equatorial (N-CH2CH2F side chain)Relative Energy (kcal/mol)
1EquatorialEquatorial0.00
2AxialEquatorial0.85
3EquatorialAxial1.20
4AxialAxial2.10

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Space Exploration

While QM methods provide accurate information about specific, stable conformations, Molecular Dynamics (MD) simulations are employed to explore the full conformational space of a molecule over time. MD simulations model the movement of atoms and molecules based on a force field, allowing for the observation of conformational changes and the identification of the most populated states.

For a flexible molecule like this compound, with its rotatable bonds in the fluoroethyl side chain and the conformational flexibility of the piperidine ring, MD simulations can provide a dynamic picture of its behavior. These simulations can reveal the transition pathways between different chair and boat conformations and the rotational isomers (rotamers) of the side chains. The simulations are typically run in a solvent box (e.g., water) to mimic physiological conditions, as solvation plays a major role in conformational preference. d-nb.info

The results of MD simulations are often analyzed to generate Ramachandran-like plots for dihedral angles and to calculate the free energy landscape of the molecule, which shows the relative energies of different conformational states.

Theoretical Prediction of Electronic Properties and Reactivity Profiles

DFT calculations not only provide information about molecular structure but also a wealth of data on electronic properties, which are key to understanding a molecule's reactivity. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the piperidine and the amine group, as well as the fluorine atom, would be key features on an MEP map.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial electronic properties calculated using DFT. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, calculated atomic charges can provide insights into the reactivity of specific atoms. These computational approaches allow for the prediction of sites susceptible to electrophilic or nucleophilic attack, which is valuable information for understanding potential metabolic pathways or for designing new synthetic routes.

Below is a table of hypothetical electronic properties for this compound that could be obtained from a DFT study.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

This table is interactive. You can sort the data by clicking on the column headers.

Chemical Reactivity and Derivatization Strategies for the 1 2 Fluoroethyl Piperidin 3 Amine Scaffold

Functional Group Interconversions and Modifications on the Piperidine (B6355638) Ring System

The 1-(2-Fluoroethyl)piperidin-3-amine scaffold contains a tertiary amine within the piperidine ring, which serves as a key site for functionalization. While the primary amine at the 3-position is generally more nucleophilic, the ring nitrogen can undergo specific reactions, particularly quaternization.

Exhaustive methylation of the piperidine nitrogen using an excess of an alkylating agent like iodomethane (B122720) can lead to the formation of a quaternary ammonium (B1175870) salt. openstax.orglibretexts.org This transformation significantly alters the electronic and physical properties of the molecule, converting the tertiary amine into a permanently charged moiety.

Furthermore, the piperidine ring itself, while generally stable, can be a platform for introducing further complexity, although this is more commonly achieved during the synthesis of the ring rather than as a post-functionalization step. Synthetic strategies for creating substituted piperidines often involve multi-step sequences starting from precursors like L-glutamic acid or employing methods such as ring-closing metathesis and rhodium-catalyzed asymmetric hydrogenation. niscpr.res.in These methods allow for the introduction of various substituents at different positions on the piperidine ring, creating a library of analogs. For instance, the synthesis of polysubstituted alkylidene piperidines can be achieved from 1,6-enynes through intramolecular radical cyclization. nih.gov

Below is a table summarizing potential modifications on the piperidine ring system based on established synthetic methods for piperidine derivatives.

Reaction Type Reagent/Condition Product Type Notes
N-QuaternizationExcess CH₃IQuaternary Ammonium SaltConverts the tertiary amine into a permanently charged group. openstax.orglibretexts.org
Ring Synthesis VariationRhodium-catalyzed asymmetric hydrogenation of precursorsSubstituted PiperidinesAllows for stereoselective introduction of substituents during ring formation. niscpr.res.in
Cyclization StrategyIntramolecular radical cyclization of 1,6-enynesAlkylidene PiperidinesCreates exocyclic double bonds on the piperidine ring. nih.gov
Annulation[5+1] Annulation using reductive aminationFused Piperidine SystemsBuilds additional rings onto the piperidine scaffold. nih.govmdpi.com

Regioselective Transformations at the Primary Amine Moiety

The primary amine at the C-3 position is the most nucleophilic and reactive site on the this compound molecule under many conditions. This allows for a wide array of selective transformations to build novel structures.

Acylation: The primary amine reacts readily with acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. openstax.org

Sulfonylation: A similar and widely used transformation is the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), to yield sulfonamides. nih.gov This reaction is also typically carried out in the presence of a base. The derivatization of piperidin-3-amine (B1201142) with PTSC has been used as a method to introduce a chromophore for chiral HPLC analysis, highlighting the reliability of this reaction. nih.govresearchgate.net

Alkylation and Reductive Amination: While direct alkylation of the primary amine with alkyl halides can be difficult to control and may lead to mixtures of secondary, tertiary, and even quaternary ammonium salts, reductive amination offers a more controlled method for producing secondary and tertiary amines. openstax.orglibretexts.org This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org This method is highly versatile for introducing a wide range of substituents.

The table below details common regioselective transformations at the primary amine.

Transformation Reagent(s) Functional Group Formed Reference
AcylationAcetyl Chloride, Benzoyl ChlorideAmide libretexts.org
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Sulfonamide nih.govresearchgate.net
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary or Tertiary Amine libretexts.org
Urea FormationIsocyanateUreaGeneral Amine Reactivity
Thiourea FormationIsothiocyanateThioureaGeneral Amine Reactivity

Exploration of Reactivity of the Fluoroethyl Side Chain

The 1-(2-fluoroethyl) group is generally considered a stable structural motif in medicinal chemistry, prized for its metabolic stability and ability to act as a bioisostere for other groups. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it relatively inert to many chemical transformations.

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom is challenging and requires harsh conditions or specialized reagents. The fluoride (B91410) ion (F⁻) is a poor leaving group, which disfavors both Sₙ1 and Sₙ2 reaction pathways. Consequently, reactions that aim to displace the fluorine are not common derivatization strategies for this scaffold.

Elimination Reactions: Under strongly basic conditions, it is conceivable that an elimination reaction (E2 mechanism) could occur, where a proton is abstracted from the carbon adjacent to the nitrogen, leading to the elimination of hydrogen fluoride (HF) and the formation of a 1-vinylpiperidin-3-amine derivative. This type of reaction is analogous to the Hofmann elimination, although it involves a different leaving group. openstax.org However, such a reaction would require a potent, non-nucleophilic base to avoid competing reactions at other sites. There is limited specific literature describing this transformation for 1-(2-fluoroethyl)piperidine (B13172820) derivatives, suggesting it is not a synthetically favored route.

The primary role of the fluoroethyl group is often to modulate the physicochemical properties of the parent molecule, such as basicity (pKa) and lipophilicity, rather than to serve as a reactive handle for further derivatization. Its introduction is typically achieved by alkylating a piperidin-3-amine precursor with a suitable fluoroethylating agent, such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane (B107303).

The table below summarizes the general reactivity profile of the fluoroethyl side chain.

Reaction Type Condition/Reagent Potential Product Feasibility/Notes
Nucleophilic Substitution (Sₙ2)Strong NucleophileSubstitution of FluorineVery difficult; Fluorine is a poor leaving group.
Elimination (E2)Strong, non-nucleophilic base1-Vinylpiperidin-3-aminePotentially feasible but requires harsh conditions; not a common strategy. openstax.org

Medicinal Chemistry Perspectives on Fluoroethyl Piperidine Amine Scaffolds

Strategic Role of Fluorine Incorporation in Molecular Design for Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govtandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to address various challenges in pharmaceutical development. tandfonline.comresearchgate.net Judicious placement of fluorine can significantly improve metabolic stability by blocking sites susceptible to metabolic degradation, enhance binding affinity to the target protein, and modulate physicochemical properties like lipophilicity, which affects membrane permeability. nih.govtandfonline.comresearchgate.net The powerful electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, a critical factor in controlling a compound's physical properties and biological interactions. researchgate.net This has made fluorine a key element in the optimization of lead compounds, with an increasing number of fluorinated drugs receiving approval. researchgate.net

Table 1: Comparison of Atomic Properties and Their Implications in Drug Design.
PropertyHydrogen (H)Fluorine (F)Medicinal Chemistry Implication
Van der Waals Radius1.20 Å1.47 ÅFluorine can often replace hydrogen with minimal steric disruption. tandfonline.com
Electronegativity (Pauling Scale)2.203.98Creates a strong C-F bond dipole, influencing local electronic environment and molecular interactions. tandfonline.com
Bond Energy (C-X)~413 kJ/mol (C-H)~485 kJ/mol (C-F)Increases metabolic stability by making the C-F bond resistant to enzymatic cleavage. tandfonline.com
Lipophilicity ContributionLowerHigherCan enhance membrane permeability and hydrophobic interactions with a target. tandfonline.combenthamscience.com

The ultimate goal of drug design is to maximize favorable interactions between a ligand and its receptor. americanpharmaceuticalreview.com Fluorine's unique electronic character makes it particularly adept at enhancing these interactions. tandfonline.com It can participate in non-covalent interactions that are not possible for hydrogen, including multipolar interactions with protein backbone carbonyls, which can substantially increase binding affinity. exlibrisgroup.com The design of these interactions involves placing fluorine atoms at a geometric position where they can form favorable contacts. exlibrisgroup.com

Furthermore, the strong electron-withdrawing effect of fluorine can modulate the charge distribution across the molecule, influencing hydrogen bonding capabilities and interactions with water networks within the binding site. nih.govacs.org While controversial, some studies suggest that fluorine can structure water molecules in a binding pocket to stabilize the ligand-protein complex. nih.govacs.org Ligand-receptor interactions are governed by specific distance and geometry requirements, and the strategic placement of fluorine can help meet these criteria for stronger and more selective binding. americanpharmaceuticalreview.com

Table 2: Key Ligand-Receptor Interactions and the Role of Fluorine.
Interaction TypeDescriptionRole of Fluorine
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the exclusion of water. americanpharmaceuticalreview.comFluorine increases lipophilicity, which can enhance hydrophobic interactions with the receptor. benthamscience.com
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom. americanpharmaceuticalreview.comWhile C-F is a poor hydrogen bond acceptor, fluorine's electronegativity can strengthen nearby donor/acceptor groups. benthamscience.com
Multipolar InteractionsFavorable electrostatic interactions between the C-F dipole and polar groups on the protein, like backbone amides.Can significantly contribute to binding affinity when geometry is optimal. exlibrisgroup.com
Water-Mediated BondsInteractions stabilized by an intermediate water molecule.Fluorine may structure water networks in the binding pocket to enhance ligand stability. nih.govacs.org

Piperidine (B6355638) Scaffolds as Privileged Structures in Drug Discovery and Development

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govufrj.br These scaffolds, such as the piperidine ring, are frequently found in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.net The piperidine scaffold is considered privileged due to several key attributes. It provides a three-dimensional, non-planar structure that can present substituents in precise spatial orientations, facilitating diverse interactions with protein targets. researchgate.netcambridgemedchemconsulting.com

The N-benzyl piperidine motif, for example, is commonly used because its structural flexibility and 3D nature allow for the fine-tuning of efficacy and physicochemical properties. cambridgemedchemconsulting.com Furthermore, piperidine-containing compounds are often metabolically stable. nih.gov The introduction of chiral centers on the piperidine ring can further enhance biological activity, selectivity, and pharmacokinetic properties, making it a highly versatile and valuable scaffold in the design of new therapeutic agents. researchgate.net

Scaffold Diversification through Advanced Functionalization for Lead Optimization

Once a promising hit containing a privileged scaffold like piperidine is identified, the next stage is lead optimization. This process involves the systematic modification of the initial structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com Scaffold diversification is a key strategy in this phase, where chemists synthesize a library of related compounds by introducing various functional groups at different positions on the core structure. nih.govdovepress.com

Advanced synthetic methods, including multi-component reactions and radical-mediated cyclizations, enable the efficient creation of diverse piperidine derivatives. mdpi.com This "diversity-oriented synthesis" allows for a broad exploration of the chemical space around the scaffold. nih.gov By combining this synthetic approach with computational screening and automated in vitro evaluation, researchers can rapidly identify derivatives with significantly improved affinity and drug-like properties, accelerating the journey from a preliminary hit to a viable drug candidate. nih.gov This iterative process of design, synthesis, and testing is crucial for transforming a basic scaffold into a highly optimized therapeutic agent. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluoroethyl)piperidin-3-amine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1 : React piperidin-3-amine with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours .
  • Step 2 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials.
  • Step 3 : Confirm purity (>95%) using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F NMR (δ ≈ -215 ppm for CF₂ group) .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with a suitable counterion (e.g., HCl) to resolve the piperidine chair conformation and fluorine positioning .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution, HOMO-LUMO gaps, and fluorine-induced electronic effects .
  • Spectroscopy : Use ¹H/¹³C NMR to assign axial vs. equatorial fluorine orientation (J coupling constants) and FT-IR to confirm amine N-H stretches (~3300 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Nucleophilic reactions : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to form amides. Monitor via TLC (Rf shift from 0.2 to 0.6 in EtOAc/hexane 1:1) .
  • Electrophilic fluorination : The 2-fluoroethyl group can undergo further fluorination via Balz-Schiemann reaction (HNO₂/HBF₄), but competing ring fluorination may occur .
  • pH-dependent stability : The compound degrades above pH 9; stabilize in acidic buffers (pH 4–6) for long-term storage .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate to 1 mL/min; retention times vary by 2–3 minutes for enantiomers .
  • Diastereomeric salt formation : React with (R)- or (S)-mandelic acid in ethanol, then recrystallize. Monitor optical rotation ([α]D²⁵ ≈ ±15°) .
  • Dynamic kinetic resolution : Employ a palladium catalyst to racemize intermediates during asymmetric synthesis .

Q. What computational strategies predict the bioactivity of this compound against neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃R PDB: 6NP0). The fluoroethyl group may enhance hydrophobic binding (ΔG ≈ -8.5 kcal/mol) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å for stable binding) .
  • QSAR modeling : Train models on piperidine analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine) to predict logP (~1.8) and BBB permeability (CNS MPO score >4) .

Q. How do solvent effects influence the reaction kinetics of this compound in cross-coupling reactions?

Methodological Answer:

  • Solvent screening : Test DMSO, THF, and toluene in Suzuki-Miyaura couplings (Pd(PPh₃)₄ catalyst). DMSO increases rate (k ≈ 0.15 min⁻¹) due to polar transition-state stabilization .
  • Dielectric constant correlation : Plot reaction rate vs. solvent ε (e.g., ε=46 for DMSO vs. ε=2.4 for toluene). Higher ε solvents favor ionic intermediates .
  • Microwave acceleration : Use 100 W irradiation at 120°C to reduce reaction time from 24 hours to 30 minutes (yield improvement from 65% to 88%) .

Q. What in vivo metabolic pathways are implicated in the clearance of this compound?

Methodological Answer:

  • Radiolabeled tracing : Administer ¹⁴C-labeled compound to rodents. Detect metabolites via LC-MS/MS (major pathway: N-dealkylation to piperidin-3-amine and fluoroacetic acid) .
  • CYP450 inhibition assays : Incubate with human liver microsomes + CYP3A4 inhibitors (ketoconazole). AUC increases by 40%, indicating CYP3A4-mediated oxidation .
  • Toxicokinetics : Measure plasma half-life (t₁/₂ ≈ 2.5 hours) and renal excretion (>60% unchanged in urine) .

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